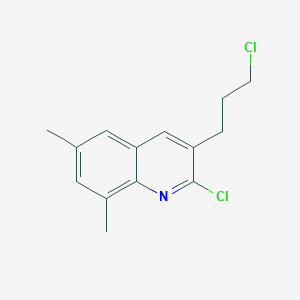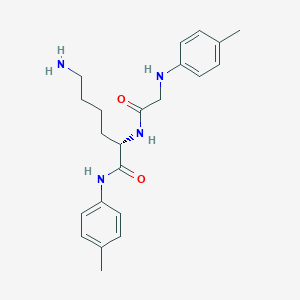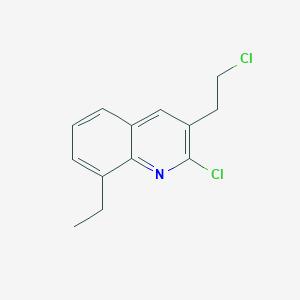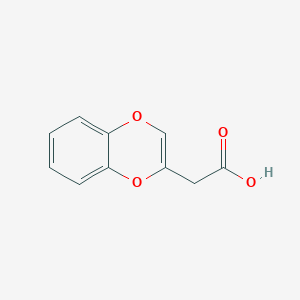
2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline typically involves the reaction of 2-chloro-6,8-dimethylquinoline with 1,3-dichloropropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
科学的研究の応用
2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)quinoline
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both chloro and dimethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its structural features make it a valuable scaffold for the design of new compounds with improved biological activities.
特性
CAS番号 |
948294-61-9 |
|---|---|
分子式 |
C14H15Cl2N |
分子量 |
268.2 g/mol |
IUPAC名 |
2-chloro-3-(3-chloropropyl)-6,8-dimethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-9-6-10(2)13-12(7-9)8-11(4-3-5-15)14(16)17-13/h6-8H,3-5H2,1-2H3 |
InChIキー |
HTPDMHBSJPICRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)

![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)

![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)

